Bet-bay 002 -

Bet-bay 002

Catalog Number: EVT-253654
CAS Number:
Molecular Formula: C22H18ClN5O
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BET-BAY 002 is a potent BET inhibitor; shows efficacy in a multiple myeloma model.
Overview

BET-BAY-002 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression linked to various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in targeting oncogenes that are overexpressed in certain malignancies.

Source and Classification

BET-BAY-002 is classified as a BET inhibitor, specifically targeting the bromodomain proteins BRD2, BRD3, and BRD4. These proteins are known to interact with acetylated lysines on histones, thus influencing transcriptional regulation. The compound is derived from a series of chemical modifications aimed at enhancing its potency and selectivity against BET proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of BET-BAY-002 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Reagents: Common reagents used in the synthesis may include coupling agents, protecting groups, and solvents optimized for reaction conditions.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

The exact synthetic route can vary but generally involves strategic modifications to enhance the binding affinity to the bromodomains of target proteins .

Molecular Structure Analysis

Structure and Data

The molecular structure of BET-BAY-002 features:

  • Core Structure: The compound contains a central aromatic ring system that is essential for its interaction with the bromodomains.
  • Functional Groups: Various functional groups are attached to the core structure to enhance solubility and binding characteristics.

Data obtained from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of BET-BAY-002, revealing how it fits into the binding pocket of BET proteins .

Chemical Reactions Analysis

Reactions and Technical Details

BET-BAY-002 undergoes specific chemical reactions that can be categorized as follows:

  1. Binding Reactions: The primary reaction of interest is the binding of BET-BAY-002 to the bromodomains of BRD2, BRD3, and BRD4. This interaction prevents the recruitment of transcriptional machinery to acetylated histones.
  2. Inhibition Mechanism: The compound acts by competing with acetylated lysines for binding to the bromodomains, effectively inhibiting their function in transcriptional activation.

The efficacy of BET-BAY-002 can be evaluated through various assays that measure changes in gene expression or cellular proliferation in cancer models .

Mechanism of Action

Process and Data

The mechanism of action for BET-BAY-002 involves:

  1. Competitive Inhibition: By binding to the bromodomains, BET-BAY-002 inhibits their interaction with acetylated histones, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
  2. Transcriptional Regulation: This inhibition leads to decreased expression of oncogenes such as MYC, which are critical for tumor growth.

Studies have shown that treatment with BET-BAY-002 results in reduced tumor growth in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), highlighting its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BET-BAY-002 exhibits distinct physical and chemical properties that influence its biological activity:

  • Molecular Weight: The molecular weight typically falls within a range conducive to cellular uptake.
  • Solubility: The compound is designed to be soluble in aqueous environments, facilitating its use in biological assays.
  • Stability: Stability studies indicate that BET-BAY-002 maintains its structural integrity under physiological conditions.

These properties are critical for optimizing the pharmacokinetics and bioavailability of the compound during therapeutic applications .

Applications

Scientific Uses

BET-BAY-002 has several promising applications in scientific research:

  1. Cancer Therapy: As a potent inhibitor of BET proteins, it is being investigated for its ability to treat various cancers characterized by aberrant MYC expression.
  2. Drug Development: Ongoing research aims to refine BET inhibitors like BET-BAY-002 for enhanced efficacy and reduced toxicity compared to existing therapies.
  3. Mechanistic Studies: The compound serves as a valuable tool for studying the role of epigenetic regulation in cancer biology.
Introduction to BET Proteins and Epigenetic Modulation

Role of Bromodomain and Extra-Terminal (BET) Proteins in Epigenetic Regulation

BET proteins (BRD2, BRD3, BRD4, BRDT) are evolutionarily conserved epigenetic "readers" that decode histone acetylation marks through tandem bromodomains (BD1 and BD2). These domains recognize acetylated lysine residues on histones H3 and H4 via a conserved asparagine residue in their hydrophobic binding pocket, facilitated by a four-helix bundle structure (αZ, αA, αB, αC) and ZA/BC loops [1] [2] [10]. The extraterminal (ET) domain recruits transcriptional regulators, while the C-terminal domain (CTD) in BRD4 and BRDT mediates interactions with the positive transcription elongation factor b (P-TEFb) [1] [10]. This molecular architecture enables BET proteins to function as scaffolds for transcription complexes: BRD4 recruits P-TEFb to phosphorylate RNA polymerase II (Pol II), triggering transcriptional elongation of growth-promoting genes like MYC [1] [5]. During mitosis, BRD4 acts as a bookmarking factor by remaining bound to acetylated histones at promoter/enhancer regions, ensuring rapid transcriptional reactivation post-division [2] [10].

Table 1: Functional Domains of BET Proteins

ProteinBromodomainsET DomainCTD DomainPrimary Functions
BRD2BD1, BD2YesNoE2F recruitment, cell cycle regulation
BRD3BD1, BD2YesNoGATA1 binding, erythroid differentiation
BRD4BD1, BD2YesYesP-TEFb recruitment, Pol II activation
BRDTBD1, BD2YesYesChromatin remodeling in spermatogenesis

Source: [1] [2] [10]

BET Inhibition as a Therapeutic Strategy in Oncology

BET inhibitors (BETi) competitively displace BET proteins from acetylated chromatin by mimicking acetyl-lysine interactions. Small-molecule inhibitors like JQ1 (thieno-triazolo-1,4-diazepine) and I-BET762 (benzodiazepine derivative) exhibit selective affinity for BD1/BD2 pockets, disrupting oncogenic transcription programs [4] [5] [10]. Mechanistically, BETi:

  • Suppress super-enhancer activity: Densely clustered enhancers regulating cell-identity genes (e.g., MYC in hematologic cancers) are hypersensitive to BET inhibition due to disproportionate BRD4 occupancy [3] [5].
  • Downregulate oncogenic transcription factors: Displacement of BRD4 from chromatin depletes MYC, BCL2, and NF-κB levels, inducing cell cycle arrest and apoptosis [5] [10].
  • Modulate DNA repair: BETi transcriptionally repress homologous recombination (HR) genes (e.g., BRCA1, RAD51), creating synthetic lethality with PARP inhibitors [10].

Table 2: Key BET Inhibitors in Clinical Development

CompoundChemical ClassKey TargetsDevelopment Stage
JQ1Thieno-triazolo-1,4-diazepinePan-BETPreclinical probe
I-BET762 (GSK525762)BenzodiazepinePan-BETPhase I/II trials
Pelabresib (CPI-0610)QuinolineBD1-selectivePhase III (MANIFEST-2 trial)
ABBV-744QuinolineBD2-selectivePhase I

Source: [4] [7] [9]

Rationale for Targeting BET Proteins in Hematologic Malignancies

Hematologic malignancies exhibit pathologic BET dependency through multiple mechanisms:

  • Oncogene amplification: The BRD4 locus is focally amplified in 20% of multiple myeloma (MM) cases, correlating with disease progression from monoclonal gammopathy (MGUS) to plasma cell leukemia [5] [10].
  • Transcriptional addiction: MYC translocations in diffuse large B-cell lymphoma (DLBCL) and MM create super-enhancers with high BRD4 occupancy, rendering cells exquisitely sensitive to BETi [3] [5].
  • Microenvironmental upregulation: Bone marrow stromal cells induce BRD4 expression in MM cells, promoting survival and therapy resistance [5].

Preclinically, JQ1 shows potent anti-myeloma activity in three murine models, downregulating MYC transcription within 2 hours and prolonging survival. Synergy with standard therapies occurs via:

  • Epigenetic priming: Low-dose BETi sensitizes acute myeloid leukemia (AML) cells to venetoclax (BCL2 inhibitor) by suppressing MCL1 [3].
  • JAK/STAT modulation: Pelabresib combined with ruxolitinib (JAK1/2 inhibitor) achieves spleen volume reduction (SVR35) in 68% of JAK-inhibitor-naïve myelofibrosis patients by dual targeting of proliferative signaling [7] [9].

Table 3: Synergistic BET Inhibitor Combinations in Hematologic Malignancies

MalignancyBET InhibitorCombination AgentMechanistic BasisEfficacy
MyelofibrosisPelabresib (CPI-0610)Ruxolitinib (JAK1/2i)Suppresses JAK-STAT and NF-κB pathways68% SVR35 in JAK-naïve patients [7] [9]
Castration-resistant prostate cancerZEN-3694Enzalutamide (AR inhibitor)Downregulates AR splice variants and glucocorticoid receptorMedian rPFS: 9.0 months [7]
Multiple MyelomaJQ1Bortezomib (proteasome inhibitor)Dual suppression of MYC and NF-κBSynergistic apoptosis in 90% of cell lines [5]
AMLI-BET762Venetoclax (BCL2 inhibitor)MCL1 repression and BCL2 inhibitionEnhanced leukemia cell clearance [3]

Future directions include biomarker-driven selection (e.g., MYC amplification, SMARCA4/A2 loss) and next-generation inhibitors with improved BD selectivity to mitigate toxicity [3] [10].

Properties

Product Name

Bet-bay 002

IUPAC Name

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1

InChI Key

AGYIAWHWIUZNSD-INIZCTEOSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl

Synonyms

(R)-2-((6-(4-chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-4-yl)methyl)-5-methyl-1,3,4-oxadiazole

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.